![molecular formula C14H15F2N5O B2481989 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,3-difluoro-N-methylcyclobutane-1-carboxamide CAS No. 2380069-90-7](/img/structure/B2481989.png)

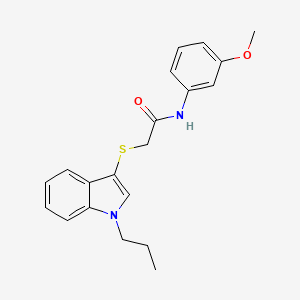

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,3-difluoro-N-methylcyclobutane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule, likely used in the field of medicinal chemistry. Its structure suggests it could be a derivative of pyrazinamide , a first-line drug used in shortening TB therapy .

Molecular Structure Analysis

The molecular structure of this compound is complex, with an azetidinone ring, which is a common feature in many broad-spectrum antibiotics .Aplicaciones Científicas De Investigación

Antiproliferative Effects in Breast Cancer Cells

- Researchers have investigated the antiproliferative properties of this compound in breast cancer cells. Specifically, a series of novel analogues were designed based on combretastatin A-4 (CA-4), replacing the ethylene bridge with a β-lactam scaffold . Notably, compounds 9h, 9q, 9r, 10p, 10r, and 11h exhibited significant in vitro antiproliferative activity against MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM. These compounds also demonstrated potency in the triple-negative breast cancer (TNBC) cell line MDA-MB-231, comparable to CA-4. Mechanistically, they interacted with tubulin at the colchicine-binding site and inhibited tubulin polymerization .

Tubulin-Destabilizing Effects

- Beyond antiproliferative activity, this compound disrupts tubulin assembly. In vitro studies revealed a significant reduction in tubulin polymerization, further supporting its potential as a tubulin destabilizer .

Cell Cycle Arrest and Apoptosis

- Compound 9q specifically arrested MCF-7 cells in the G2/M phase, leading to cellular apoptosis. Understanding its impact on cell cycle progression and apoptosis pathways is crucial for therapeutic development .

Colchicine-Binding Site Inhibition

- The compound’s mode of action involves binding to the colchicine-binding site on tubulin. Investigating its interactions with tubulin and other microtubule-targeting agents can provide valuable insights for drug design .

Potential Anticancer Drug Candidate

- Given its potent antiproliferative effects and tubulin inhibition, researchers consider this compound a promising candidate for developing novel anticancer drugs. Further studies are needed to optimize its pharmacokinetics and safety profile .

Chemical Synthesis and Derivatives

- Researchers have explored synthetic approaches to create derivatives of this compound. For instance, reactions with N-aryl maleimides led to the formation of new heterocyclic cores, expanding the chemical space for drug discovery .

Propiedades

IUPAC Name |

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3,3-difluoro-N-methylcyclobutane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2N5O/c1-20(13(22)9-4-14(15,16)5-9)10-7-21(8-10)12-11(6-17)18-2-3-19-12/h2-3,9-10H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGUUHSVJMLPCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)C3CC(C3)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2481912.png)

![5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine](/img/structure/B2481913.png)

![N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B2481914.png)

![tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]-3-methylbutyl}carbamate](/img/structure/B2481915.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2481920.png)

![cyclobutyl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2481922.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methylphenyl)urea](/img/structure/B2481925.png)

![4-[(Carboxymethyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2481926.png)

![3-Tert-butyl-6-[(1-pyrimidin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2481928.png)

![benzyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B2481929.png)